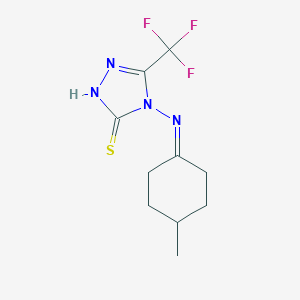
N-{5-nitro-2-methylphenyl}-3-(4-propoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{5-nitro-2-methylphenyl}-3-(4-propoxyphenyl)acrylamide, also known as NPC1161B, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NPC1161B is a small molecule that belongs to the family of acrylamide derivatives and has been shown to exhibit promising anti-inflammatory and anti-cancer properties.
Wirkmechanismus
The exact mechanism of action of N-{5-nitro-2-methylphenyl}-3-(4-propoxyphenyl)acrylamide is not fully understood. However, it is believed to act by inhibiting the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. N-{5-nitro-2-methylphenyl}-3-(4-propoxyphenyl)acrylamide has also been shown to inhibit the activity of STAT3, a transcription factor that is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-{5-nitro-2-methylphenyl}-3-(4-propoxyphenyl)acrylamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages and monocytes. N-{5-nitro-2-methylphenyl}-3-(4-propoxyphenyl)acrylamide has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, N-{5-nitro-2-methylphenyl}-3-(4-propoxyphenyl)acrylamide has been shown to inhibit the growth of tumor cells in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
N-{5-nitro-2-methylphenyl}-3-(4-propoxyphenyl)acrylamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to exhibit potent anti-inflammatory and anti-cancer properties. However, there are also some limitations to using N-{5-nitro-2-methylphenyl}-3-(4-propoxyphenyl)acrylamide in lab experiments. It can be difficult to obtain large quantities of the compound, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for research on N-{5-nitro-2-methylphenyl}-3-(4-propoxyphenyl)acrylamide. One area of interest is the development of novel synthetic routes for the compound that can increase its yield and purity. Another area of interest is the investigation of its potential therapeutic applications in other fields of medicine, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-{5-nitro-2-methylphenyl}-3-(4-propoxyphenyl)acrylamide and to identify its molecular targets.
Synthesemethoden
N-{5-nitro-2-methylphenyl}-3-(4-propoxyphenyl)acrylamide can be synthesized through a multistep process involving the reaction of 5-nitro-2-methylphenylamine with 4-propoxybenzaldehyde followed by the reaction of the resulting intermediate with acryloyl chloride. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
N-{5-nitro-2-methylphenyl}-3-(4-propoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-{5-nitro-2-methylphenyl}-3-(4-propoxyphenyl)acrylamide has also been shown to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells.
Eigenschaften
Produktname |
N-{5-nitro-2-methylphenyl}-3-(4-propoxyphenyl)acrylamide |
|---|---|
Molekularformel |
C19H20N2O4 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
(E)-N-(2-methyl-5-nitrophenyl)-3-(4-propoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H20N2O4/c1-3-12-25-17-9-5-15(6-10-17)7-11-19(22)20-18-13-16(21(23)24)8-4-14(18)2/h4-11,13H,3,12H2,1-2H3,(H,20,22)/b11-7+ |
InChI-Schlüssel |
MMSDVUXVKUXAAE-YRNVUSSQSA-N |
Isomerische SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C |
SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazine](/img/structure/B254995.png)
![Methyl 2-methyl-2-[({[(4-methylphenyl)amino]carbonyl}amino)oxy]propanoate](/img/structure/B254998.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-nitrophenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B255008.png)
![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255010.png)
![ethyl 2-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255015.png)

![Methyl 4-methyl-2-[2-(3-phenyl-2-propenylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B255017.png)
![4-amino-3-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B255018.png)
![2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255020.png)

![Ethyl 5-acetyl-2-{[4-(2,5-dimethylphenoxy)butanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B255026.png)


